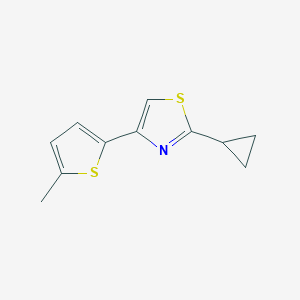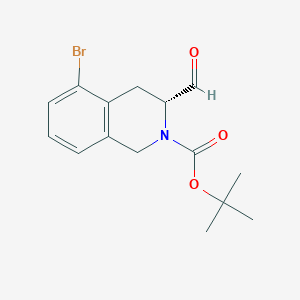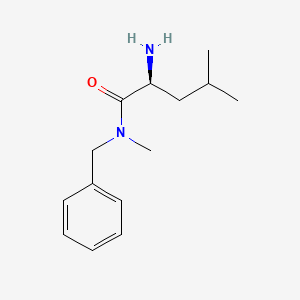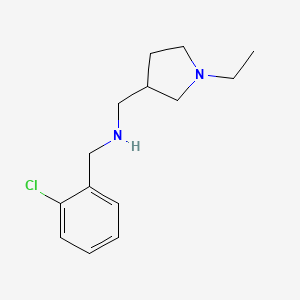
2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a cyclopropyl group and a 5-methylthiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole typically involves the cyclization of appropriate precursors. One common method is the condensation reaction between a thioamide and a haloketone. For example, the reaction between 2-bromo-1-(5-methylthiophen-2-yl)ethanone and cyclopropylthioamide under basic conditions can yield the desired thiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropyl and 5-methylthiophen-2-yl groups can enhance the compound’s binding affinity and specificity for its targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-4-(5-methylthiophen-2-yl)thiazole
- 2-Cyclopropyl-4-(5-methylthiophen-2-yl)oxazole
- 2-Cyclopropyl-4-(5-methylthiophen-2-yl)imidazole
Uniqueness
This compound is unique due to the presence of both a cyclopropyl group and a 5-methylthiophen-2-yl group on the thiazole ring. This combination of substituents can confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H11NS2 |
|---|---|
Molecular Weight |
221.3 g/mol |
IUPAC Name |
2-cyclopropyl-4-(5-methylthiophen-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C11H11NS2/c1-7-2-5-10(14-7)9-6-13-11(12-9)8-3-4-8/h2,5-6,8H,3-4H2,1H3 |
InChI Key |
FOPPSLAZJXXOJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=CSC(=N2)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14914248.png)
![2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14914249.png)




![2-[(4-Methylphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B14914262.png)
![N-benzyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14914270.png)



